Zirconium 2-methyl-2-butoxide
Overview
Description
Zirconium 2-methyl-2-butoxide, also known as zirconium tetrakis(1,1-dimethylpropoxide), is an organometallic compound with the chemical formula C20H44O4Zr. It is commonly used as a precursor in the synthesis of zirconium dioxide (ZrO2) and other zirconium-based materials. This compound is typically found as an amber liquid and is known for its reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium 2-methyl-2-butoxide can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with 2-methyl-2-butanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows:
ZrCl4+4C5H12O→Zr(OC5H11)4+4HCl
The reaction is carried out at elevated temperatures, usually around 100-150°C, to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to obtain high-purity products. Advanced techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) are also employed to produce thin films of zirconium-based materials .
Chemical Reactions Analysis
Types of Reactions
Zirconium 2-methyl-2-butoxide undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form zirconium dioxide and alcohol.
Oxidation: Can be oxidized to form zirconium dioxide.
Substitution: Reacts with other alcohols or ligands to form different zirconium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or air at elevated temperatures.
Substitution: Various alcohols or ligands under controlled conditions.
Major Products Formed
Hydrolysis: Zirconium dioxide (ZrO2) and 2-methyl-2-butanol.
Oxidation: Zirconium dioxide (ZrO2).
Substitution: Different zirconium alkoxides depending on the substituent used.
Scientific Research Applications
Zirconium 2-methyl-2-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: Employed in the preparation of zirconium-based nanoparticles for drug delivery and imaging.
Medicine: Investigated for its potential use in biomedical applications such as anticancer agents and antimicrobial materials.
Industry: Utilized in the production of thin films, coatings, and ceramics through techniques like CVD and ALD
Mechanism of Action
The mechanism of action of zirconium 2-methyl-2-butoxide involves its ability to undergo hydrolysis and condensation reactions to form zirconium dioxide. The compound’s reactivity with water and other ligands allows it to form stable zirconium-oxygen bonds, which are crucial for its applications in material synthesis and catalysis. The molecular targets and pathways involved include the formation of zirconium-oxygen networks and the stabilization of zirconium in various oxidation states .
Comparison with Similar Compounds
Similar Compounds
- Zirconium n-butoxide
- Zirconium isopropoxide
- Zirconium ethoxide
- Zirconium tert-butoxide
Uniqueness
Zirconium 2-methyl-2-butoxide is unique due to its specific alkoxide structure, which provides distinct reactivity and stability compared to other zirconium alkoxides. Its ability to form stable zirconium-oxygen bonds and its versatility in various chemical processes make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-methylbutan-2-ol;zirconium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOIDKZXLWUSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48O4Zr | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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